molecular formula C11H13N3O2 B510273 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 893631-60-2

2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B510273
CAS No.: 893631-60-2
M. Wt: 219.24g/mol
InChI Key: TXUSGSKRHLHYQI-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxymethyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with methoxymethyl acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition can lead to the disruption of cell membrane integrity and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetamide
  • 2-(1H-benzo[d]imidazol-1-yl)ethanol
  • 2-(1H-benzo[d]imidazol-1-yl)propanoic acid

Uniqueness

2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSGSKRHLHYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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